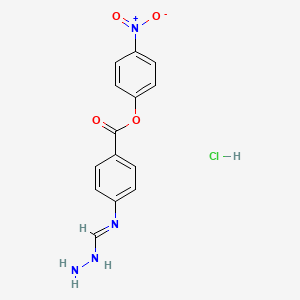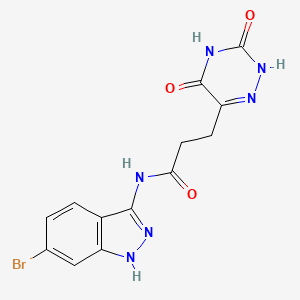![molecular formula C42H58O4S4 B14102874 Quaterthiophene]-5,5'''-diyl]](/img/structure/B14102874.png)
Quaterthiophene]-5,5'''-diyl]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quaterthiophene]-5,5’‘’-diyl] is a member of the oligothiophene family, which consists of four thiophene rings connected in a linear arrangement. These compounds are known for their excellent electronic properties, making them valuable in the field of organic electronics. Quaterthiophene]-5,5’‘’-diyl] is particularly noted for its ability to form well-ordered nanostructures, which are crucial for the performance of organic electronic devices .
準備方法
Synthetic Routes and Reaction Conditions
Quaterthiophene]-5,5’‘’-diyl] can be synthesized through various methods. One common approach involves the palladium-catalyzed cross-coupling reaction of ethyl 5’-bromo-3-decyl-2,2’-bithiophene-5-carboxylate with 2,2’-bithiophene . Another method includes the Ni-mediated coupling reaction of monobromobithiophene . These reactions typically require anhydrous conditions and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of quaterthiophene]-5,5’‘’-diyl] often involves large-scale synthesis using similar cross-coupling reactions. The process is optimized for high throughput and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial applications .
化学反応の分析
Types of Reactions
Quaterthiophene]-5,5’‘’-diyl] undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications.
Common Reagents and Conditions
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often employs halogenated reagents and catalysts like palladium or nickel to facilitate the reaction
Major Products
The major products formed from these reactions include various substituted quaterthiophenes, which can be tailored for specific applications in organic electronics and other fields .
科学的研究の応用
Quaterthiophene]-5,5’‘’-diyl] has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Acts as a fluorescent marker for biological imaging and studies.
Medicine: Investigated for potential use in drug delivery systems and therapeutic agents.
Industry: Employed in the development of organic electronic devices, such as field-effect transistors and photovoltaic cells
作用機序
The mechanism of action of quaterthiophene]-5,5’‘’-diyl] involves its ability to undergo geometry relaxation and intersystem crossing, which are crucial for its high triplet-formation yield. These processes are facilitated by the compound’s unique molecular structure and energy level order . The compound’s interaction with molecular targets and pathways is still under investigation, but its electronic properties play a significant role in its functionality .
類似化合物との比較
Similar Compounds
Poly(3,4-ethylenedioxythiophene)poly(styrenesulfonate) (PEDOTPSS): Commonly used in organic electronics but has stability issues due to its acidic nature.
Bithiophene and Terthiophene Derivatives: Similar in structure but with fewer thiophene rings, affecting their electronic properties and applications.
Uniqueness
Quaterthiophene]-5,5’‘’-diyl] stands out due to its ability to form well-ordered nanostructures and its high triplet-formation yield, making it highly valuable for advanced organic electronic applications .
特性
分子式 |
C42H58O4S4 |
|---|---|
分子量 |
755.2 g/mol |
IUPAC名 |
2-butyloctyl 2-[5-[5-[3-(2-butyloctoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate |
InChI |
InChI=1S/C42H58O4S4/c1-5-9-13-15-19-31(17-11-7-3)29-45-41(43)33-25-27-47-39(33)37-23-21-35(49-37)36-22-24-38(50-36)40-34(26-28-48-40)42(44)46-30-32(18-12-8-4)20-16-14-10-6-2/h21-28,31-32H,5-20,29-30H2,1-4H3 |
InChIキー |
KZBKEDVANQNSRR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCC)COC(=O)C1=C(SC=C1)C2=CC=C(S2)C3=CC=C(S3)C4=C(C=CS4)C(=O)OCC(CCCC)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[11-[3-(methylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate;2,2,2-trifluoroacetic acid](/img/structure/B14102793.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B14102807.png)
![N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14102815.png)
![7-Bromo-1-(3-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102825.png)

![9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14102847.png)
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B14102853.png)
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14102859.png)
![9-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14102866.png)

![Methyl 4-[7-fluoro-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14102880.png)
![8-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14102888.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B14102889.png)
